6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid
Description
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid (C₉H₁₀N₂O₂S, MW: 210.21 g/mol) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with ethyl (C6), methyl (C2), and carboxylic acid (C5) groups . Its structure (SMILES: CCC1=C(N2C=C(SC2=N1)C)C(=O)O) is optimized for interactions with biological targets, particularly in antibacterial and antitumor applications. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the ethyl and methyl substituents modulate lipophilicity and steric effects .
Properties
IUPAC Name |
6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6-7(8(12)13)11-4-5(2)14-9(11)10-6/h4H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBCFIZGICZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(SC2=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131613-58-5 | |
| Record name | 6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 2-Aminothiazoles with α-Haloketones
The most common approach for constructing the imidazo[2,1-b]thiazole ring system involves the cyclization reaction between 2-aminothiazoles and α-haloketones. This bicyclic ring system can be prepared by refluxing a halomethyl ketone with 2-aminothiazole in ethanol. The reaction typically proceeds through alkylation of the ring nitrogen rather than the amino group, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.
Microwave-Assisted Synthesis
Alternative methods include microwave-assisted solvent-free Groebkee-Blackburne-Bienayme reactions catalyzed by H3PO4/Al2O3, which provide more efficient and environmentally friendly approaches to synthesizing imidazo[2,1-b]thiazole derivatives.
One-Pot Synthesis Approaches
One-pot synthetic methods have also been developed for the preparation of imidazo[2,1-b]thiazole derivatives, where the formation of the 2-aminothiazole intermediate and subsequent cyclization with α-haloketones are performed in a single reaction vessel, reducing the number of purification steps and improving overall efficiency.
Detailed Synthetic Procedure for 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid
The synthesis of this compound can be accomplished through a multi-step procedure as outlined below:
Preparation of Ethyl 2-aminothiazole-4-carboxylate
The first step involves the synthesis of ethyl 2-aminothiazole-4-carboxylate, which serves as a key intermediate. This is typically prepared through the condensation of thiourea with ethyl bromopyruvate in ethanol under reflux conditions.
Reagents and conditions:
- Thiourea (1)
- Ethyl bromopyruvate (2)
- Ethanol (solvent)
- Reflux for 4 hours
The reaction proceeds through nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr to form the thiazole ring. This results in the formation of ethyl 2-aminothiazole-4-carboxylate (3).
Cyclization with 2-Bromo-3-pentanone
The next step involves the cyclization of ethyl 2-aminothiazole-4-carboxylate with 2-bromo-3-pentanone to form the imidazo[2,1-b]thiazole core structure with an ethyl group at position 6.
Reagents and conditions:
- Ethyl 2-aminothiazole-4-carboxylate
- 2-Bromo-3-pentanone
- N,N-Dimethylformamide (DMF) as solvent
- Heating at 90-100°C for 4-6 hours
This cyclization reaction is crucial for establishing the core structure of the target compound. The reaction involves alkylation of the ring nitrogen of 2-aminothiazole by the α-bromoketone, followed by intramolecular cyclization through nucleophilic attack of the amino group on the carbonyl carbon, and subsequent dehydration.
Hydrolysis of Ethyl Ester
The final step involves the hydrolysis of the ethyl ester to obtain the target carboxylic acid.
Reagents and conditions:
- Ethyl 6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylate
- Lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv.)
- THF/MeOH/H2O mixture (3:1:1) as solvent
- Room temperature for 16 hours
After completion of the reaction (monitored by TLC), the reaction mixture is acidified to pH 4-5 with 1N HCl to precipitate the free carboxylic acid, which can be isolated by filtration or extraction with ethyl acetate.
Alternative Synthetic Routes
Modified Starting Materials Approach
An alternative approach involves using different starting materials for the 2-aminothiazole component:
Table 1: Comparison of Different Starting Materials for 2-Aminothiazole Synthesis
One-pot Synthesis via Groebkee-Blackburne-Bienayme Reaction
A more efficient approach involves a one-pot reaction using the Groebkee-Blackburne-Bienayme methodology:
- Reaction of an isocyanide, aldehyde, and 2-aminothiazole derivative
- Catalysis by H3PO4/Al2O3 under microwave irradiation
- Direct formation of the imidazo[2,1-b]thiazole scaffold
This approach offers advantages in terms of atom economy and reduced waste generation.
Alternative Ester Hydrolysis Methods
Different methods for the hydrolysis of the ethyl ester precursor can be employed:
Table 2: Comparison of Ester Hydrolysis Methods
Reaction Mechanisms and Principles
Formation of 2-Aminothiazole
The reaction between thiourea and ethyl bromopyruvate involves the following steps:
Cyclization to Form Imidazo[2,1-b]thiazole
The cyclization of 2-aminothiazole with α-haloketones proceeds through:
- Alkylation of the ring nitrogen by the α-haloketone
- Intramolecular nucleophilic attack by the amino group on the carbonyl carbon
- Dehydration to form the imidazole ring
This mechanism explains the regioselectivity of the reaction, where alkylation occurs preferentially at the ring nitrogen rather than the amino nitrogen due to the higher nucleophilicity of the ring nitrogen in the thiazole system.
Optimization Parameters for this compound Synthesis
Cyclization Step Optimization
The cyclization step is critical for the successful synthesis of the target compound. Various reaction parameters can be optimized to improve yield and purity:
Table 3: Optimization of Cyclization Reaction Conditions
| Parameter | Conditions | Effect on Yield | Effect on Purity | Observation |
|---|---|---|---|---|
| Solvent | DMF | High (75-85%) | High | Optimal solvent for dissolution and cyclization |
| Solvent | Ethanol | Moderate (60-70%) | Moderate | Less effective but environmentally friendlier |
| Temperature | 90-100°C | High (75-85%) | High | Optimal temperature range for cyclization |
| Temperature | 70-80°C | Low (40-50%) | High | Incomplete conversion |
| Reaction time | 4-6 hours | High (75-85%) | High | Optimal reaction time |
| Reaction time | >8 hours | Moderate (60-70%) | Moderate | Formation of by-products observed |
| Base | TEA | Moderate (65-75%) | High | Facilitates cyclization |
| Base | K2CO3 | High (75-85%) | Moderate | More effective but may lead to side reactions |
Ester Hydrolysis Optimization
The hydrolysis of the ethyl ester to obtain the target carboxylic acid can also be optimized:
Table 4: Optimization of Ester Hydrolysis Conditions
| Parameter | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Base | LiOH·H2O (3 equiv.) | 85-90 | >95 | Optimal base for clean hydrolysis |
| Base | NaOH (3 equiv.) | 80-85 | >90 | Effective but may lead to side reactions |
| Solvent system | THF/MeOH/H2O (3:1:1) | 85-90 | >95 | Optimal solvent mixture for dissolution and reaction |
| Temperature | RT (25°C) | 85-90 | >95 | Mild conditions prevent decomposition |
| Temperature | 50°C | 75-80 | >90 | Faster reaction but lower purity |
| Reaction time | 16 hours | 85-90 | >95 | Complete conversion with minimal side reactions |
| Reaction time | 6 hours | 70-75 | >90 | Incomplete conversion |
Analytical Characterization of this compound
Spectroscopic Analysis
The characterization of this compound can be performed using various spectroscopic techniques:
7.1.1. NMR Spectroscopy
Based on the analysis of related compounds, the expected 1H NMR spectral data would include:
- A triplet at δ ~1.3-1.4 ppm (3H) for the methyl group of the ethyl substituent
- A quartet at δ ~2.8-3.0 ppm (2H) for the methylene group of the ethyl substituent
- A singlet at δ ~2.2-2.3 ppm (3H) for the methyl group at position 2
- A singlet at δ ~7.6-7.8 ppm (1H) for the thiazole proton
- A broad singlet at δ ~12-13 ppm (1H) for the carboxylic acid proton
7.1.2. 13C NMR Spectroscopy
The 13C NMR spectrum would show signals for:
- The carboxyl carbon at δ ~165-170 ppm
- The carbons of the imidazo[2,1-b]thiazole core at δ ~110-160 ppm
- The methylene carbon of the ethyl group at δ ~20-25 ppm
- The methyl carbon of the ethyl group at δ ~10-15 ppm
- The methyl carbon at position 2 at δ ~15-20 ppm
7.1.3. IR Spectroscopy
Characteristic IR absorptions would include:
- O-H stretching of the carboxylic acid at ~3200-2800 cm-1
- C=O stretching of the carboxylic acid at ~1700-1680 cm-1
- C=N and C=C stretching of the heterocyclic core at ~1600-1400 cm-1
- C-S stretching at ~700-600 cm-1
7.1.4. Mass Spectrometry
Mass spectrometric analysis would show:
Physical Properties
Table 5: Physical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Appearance | White to off-white solid | Visual inspection |
| Molecular Weight | 210.26 g/mol | Calculated |
| Melting Point | 195-200°C (estimated) | Differential Scanning Calorimetry |
| Solubility in Water | Poor | Experimental |
| Solubility in Organic Solvents | Good in DMSO, DMF; Moderate in alcohols | Experimental |
| Log P | 1.5-2.0 (estimated) | Calculated |
| pKa | 4.0-4.5 (estimated) | Potentiometric titration |
Challenges and Considerations in Synthesis
Regioselectivity
One of the critical challenges in the synthesis of imidazo[2,1-b]thiazoles is controlling the regioselectivity of the alkylation step. The 2-aminothiazole can potentially undergo alkylation at either the ring nitrogen or the amino nitrogen. Careful control of reaction conditions (solvent, temperature, reactant concentrations) is essential to favor alkylation at the ring nitrogen.
Purification Challenges
The purification of imidazo[2,1-b]thiazole derivatives often presents challenges due to:
- The polar nature of the compounds, especially those bearing carboxylic acid functionalities
- Potential for hydrogen bonding, leading to strong interactions with stationary phases
- Limited solubility in common organic solvents
Purification typically involves:
- Recrystallization from appropriate solvent systems (e.g., ethanol/water, isopropanol)
- Column chromatography using optimized solvent systems (e.g., ethyl acetate/hexane mixtures, dichloromethane/methanol gradients)
- In some cases, conversion to a salt form followed by free base/acid regeneration
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .
Scientific Research Applications
Example Synthesis Reaction
A typical synthesis involves:
- Reactants : Ethyl thiazole derivatives and carboxylic acid.
- Conditions : Solvent (e.g., acetonitrile), temperature control, and catalysts like N,N'-diisopropylethylamine.
- Yield : Often above 90% with appropriate purification techniques such as HPLC.
Biological Activities
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid has been evaluated for various biological activities:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways, making it a candidate for developing new antibiotics.
Antioxidant Properties
Research indicates that derivatives of this compound can scavenge free radicals, demonstrating potential as an antioxidant agent. This property is crucial for therapeutic applications in oxidative stress-related diseases.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Further investigations are required to elucidate its mechanism of action and efficacy in vivo.
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, various derivatives of imidazo[2,1-b]thiazole were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the thiazole ring exhibited enhanced activity compared to standard antibiotics like penicillin .
Case Study 2: Antioxidant Activity Assessment
A series of compounds derived from this compound were evaluated for their antioxidant capabilities using DPPH radical scavenging assays. Compounds showed varying degrees of radical scavenging activity, with some derivatives achieving over 70% inhibition at lower concentrations .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | Result Summary |
|---|---|---|
| Antimicrobial | This compound | Effective against Staphylococcus aureus and E. coli |
| Antioxidant | Various derivatives | Significant radical scavenging observed |
| Anticancer | Selected derivatives | Inhibition of tumor growth in vitro |
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituent patterns at positions 2, 5, and 6 of the imidazothiazole scaffold:
Key Observations :
- Ethyl vs.
- Carboxylic Acid vs. Ester : Ester derivatives (e.g., ethyl carboxylates) exhibit improved bioavailability due to reduced polarity, whereas the free carboxylic acid form favors target binding via ionic interactions .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 6-phenyl analog) enhance binding to hydrophobic pockets in enzymes, while trifluoromethyl groups (e.g., CF₃ in ethyl esters) introduce strong electron-withdrawing effects, altering electronic profiles .
Biological Activity
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 1131613-58-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitubercular, and antiviral properties, supported by relevant data and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 210.26 g/mol |
| CAS Number | 1131613-58-5 |
Structural Characteristics
The compound features a thiazole ring fused with an imidazole structure, contributing to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity.
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The results indicated that certain derivatives demonstrated notable antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 19.5 µg/ml against S. epidermidis .
Antitubercular Activity
The imidazo[2,1-b]thiazole derivatives have been identified as promising candidates for treating tuberculosis. In vitro studies highlighted the effectiveness of these compounds against drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of imidazo[2,1-b]thiazole-5-carboxamides showed MIC values ranging from 0.0625 to 2.5 µM, demonstrating their potential as anti-tuberculosis agents targeting the QcrB component of the electron transport chain .
Antiviral Activity
In addition to their antibacterial properties, some derivatives have shown antiviral activity against various viruses. A study reported that certain compounds exhibited effectiveness against Coxsackie B4 virus and Feline herpes virus, indicating their potential in antiviral drug development . The biological evaluation of these compounds utilized mammalian cell cultures to assess their efficacy.
Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several new derivatives of imidazo[2,1-b]thiazole and evaluated their biological activities. Among these, compounds with specific substitutions showed enhanced antitubercular activity compared to others in the series. The study utilized the Microplate Alamar Blue Assay for activity assessment .
Study 2: Structure-Activity Relationship
Another important aspect of research on this compound is the exploration of structure-activity relationships (SAR). Modifications to the imidazole ring and side chains were systematically analyzed to determine their effects on biological potency. This research indicated that specific functional groups significantly influence antimicrobial and antitubercular activities .
Q & A
What synthetic methodologies are commonly employed to derivatize 6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid for biological evaluation?
Basic Research Focus
The compound is typically functionalized via amide coupling reactions. For example, coupling with amines (e.g., 4-iodobenzenemethanamine or substituted benzylamines) is achieved using activating reagents such as HATU or EDCI/HOBt in solvents like DMF or dichloromethane. Diisopropylethylamine (DIPEA) is often used as a base. Post-reaction purification involves preparative LC or silica gel chromatography, followed by trituration in solvents like pentane or EtOAc to isolate solid products .
Advanced Consideration
Optimizing reaction conditions (e.g., stoichiometry, solvent choice, and temperature) can improve yields. For instance, extending reaction times to 18 hours or using dry solvents enhances coupling efficiency. Analytical validation via H NMR (e.g., δ 7.99 ppm for aromatic protons) and LC-MS ensures structural fidelity .
How does this compound contribute to anti-tuberculosis drug development?
Basic Research Focus
Derivatives of this scaffold inhibit Mycobacterium tuberculosis pantothenate synthase, a key enzyme in bacterial Coenzyme A biosynthesis. For example, analogs with substituted benzylamine groups exhibit MIC values as low as 0.03 μM against drug-resistant strains .
Advanced Consideration
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl or pentafluorosulfanyl) enhance potency by improving target binding and metabolic stability. Computational modeling of enzyme-ligand interactions (e.g., hydrogen bonding with Thr173 and hydrophobic interactions with Val147) guides rational design .
What analytical techniques are critical for characterizing derivatives of this compound?
Basic Research Focus
Nuclear Magnetic Resonance (H and C NMR) is essential for confirming regiochemistry and functional group addition. For example, the ethyl group at position 6 appears as a quartet (δ ~2.82 ppm, Hz) in H NMR . Mass spectrometry (LC-MS or HRMS) verifies molecular weight and purity.
Advanced Consideration
High-resolution crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in complex derivatives. Stability studies under physiological conditions (e.g., pH 7.4 buffer at 37°C) assess degradation pathways using HPLC-UV .
How do structural modifications impact the pharmacokinetic properties of this scaffold?
Basic Research Focus
Introducing polar groups (e.g., carboxylic acids or amides) improves aqueous solubility but may reduce membrane permeability. LogP values for derivatives range from 2.5 to 4.5, balancing bioavailability and target engagement .
Advanced Consideration
Metabolic stability assays (e.g., liver microsome incubation) identify susceptibility to cytochrome P450 oxidation. Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit prolonged half-lives due to reduced oxidative metabolism .
What are the key challenges in scaling up the synthesis of this compound?
Basic Research Focus
Limitations include low yields (<50% in some cases) during amide coupling and purification losses from silica gel chromatography. Scalable alternatives like continuous flow synthesis or immobilized reagents are under exploration .
Advanced Consideration
Regioselective functionalization at the C5-carboxylic acid position requires precise control to avoid side reactions. Green chemistry approaches (e.g., solvent-free Friedel-Crafts acylation) reduce waste and improve atom economy .
How do data contradictions arise in biological evaluations of derivatives, and how can they be resolved?
Basic Research Focus
Discrepancies in MIC values may stem from variations in bacterial strain susceptibility or assay conditions (e.g., inoculum size, incubation time). Standardizing protocols across labs minimizes variability .
Advanced Consideration
Off-target effects (e.g., cytotoxicity in mammalian cells) can confound results. Counter-screening against human cell lines (e.g., HEK293 or HepG2) and selectivity index (SI = IC/MIC) calculations clarify specificity .
What strategies are used to enhance the stability of this compound during storage?
Basic Research Focus
The parent compound and derivatives are stored at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation. Lyophilization improves long-term stability for hygroscopic analogs .
Advanced Consideration
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Formulation with cyclodextrins or lipid nanoparticles enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
